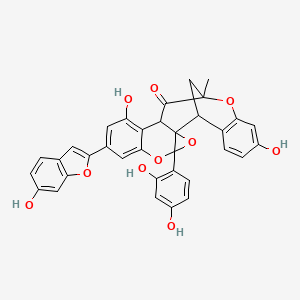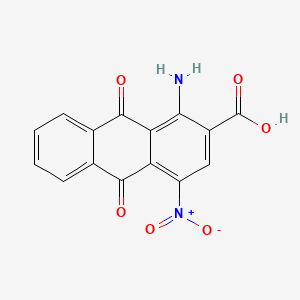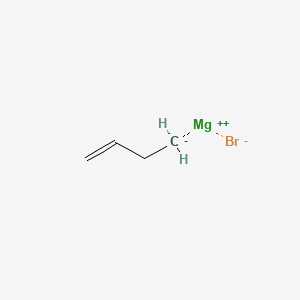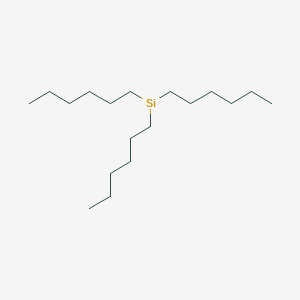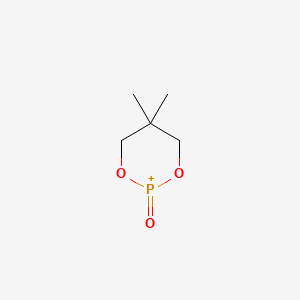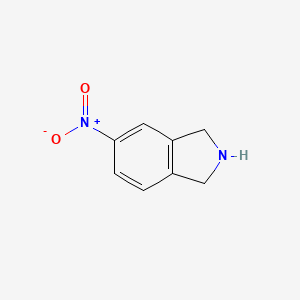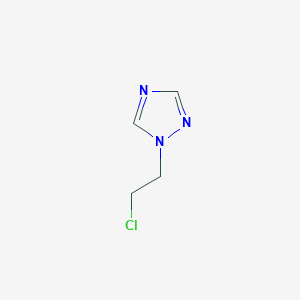
1-(2-Chlorethyl)-1H-1,2,4-Triazol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in several papers. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo [2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction followed by debenzylation with hydrogen over palladium.
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2-chloroethyl)pyrrolidine hydrochloride has been investigated using techniques such as X-ray single crystal diffraction and semiempirical calculations.
Chemical Reactions Analysis
The reactivity of 1-(2-chloroethyl)pyrrolidine hydrochloride and related compounds has been a subject of interest. The study of trans-bis [2-(2-chloroethyl)pyridine]palladium chloride revealed insights into elimination reactions and the influence of complexation on reaction rates.
Physical And Chemical Properties Analysis
1-(2-Chloroethyl)pyrrolidine hydrochloride is a solid, off-white substance . Its melting point ranges from 171 to 175 °C .
Wissenschaftliche Forschungsanwendungen
Medizin
Im medizinischen Bereich wird „1-(2-Chlorethyl)-1H-1,2,4-Triazol“ wegen seiner potenziellen therapeutischen Anwendungen untersucht. Es wurde für seine Rolle in DNA-Reparaturwegen untersucht, die für die Aufrechterhaltung der genetischen Stabilität entscheidend sind. Die Verbindung könnte verwendet werden, um die Wirksamkeit chemotherapeutischer Mittel zu verbessern, indem sie vor DNA-Schäden schützt . Darüber hinaus könnte es Anwendungen in der Metabolomik für die Onkologie haben und bei der Früherkennung und Diagnose von Krebs helfen .
Landwirtschaft
In der Landwirtschaft werden Derivate von „this compound“ im Entgrünungsprozess von Zitrusfrüchten verwendet. Dieser Prozess ist essenziell für die Verbesserung der Farbe und Haltbarkeit von Früchten, wodurch sie besser vermarktbar werden . Die Rolle der Verbindung in der Ethylenproduktion ist ebenfalls bedeutsam, da sie das Pflanzenwachstum und die Fruchtreife beeinflusst .
Materialwissenschaften
In den Materialwissenschaften werden Derivate von „this compound“ bei der Entwicklung von Flammschutzmitteln für Lithium-Ionen-Batterien verwendet. Diese Verbindungen verbessern die Batteriesicherheit, indem sie Verbrennung und thermisches Durchgehen verhindern, was für die Weiterentwicklung der Batterietechnologie entscheidend ist .
Umweltwissenschaften
Anwendungen in den Umweltwissenschaften umfassen die Detektion von chemischen Kampfstoffen und deren Abbauprodukten. “this compound” kann Teil der analytischen Methoden sein, die zur Überwachung und Dekontamination von Umgebungen verwendet werden, die solchen gefährlichen Verbindungen ausgesetzt sind .
Biochemie
In der Biochemie ist die Verbindung an der Untersuchung der N-Acyl-Imidazol-Chemie beteiligt, die für die chemische Modifikation von Proteinen und RNAs von Bedeutung ist. Dies hat Auswirkungen auf das Verständnis biologischer Prozesse und die Entwicklung neuer biotechnologischer Verfahren .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as mechlorethamine, target dna . They bind to the N7 nitrogen on the DNA base guanine . This interaction prevents cell duplication, thereby inhibiting the growth of cancer cells .
Mode of Action
1-(2-chloroethyl)-1H-1,2,4-triazole, like other alkylating agents, is believed to work by interfering with the duplication of DNA and the creation of RNA . It binds to DNA, crosslinking two strands and preventing cell duplication . This interaction results in the inhibition of cell growth and division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Similar compounds, such as mechlorethamine, are known to cause severe gastrointestinal and bone marrow damage . This suggests that 1-(2-chloroethyl)-1H-1,2,4-triazole may also affect these pathways, leading to downstream effects such as impaired immune function and potential anemia.
Pharmacokinetics
PCNU has been found to exhibit linear pharmacokinetics following both intravenous and oral administration . The oral bioavailability of the drug was found to be 57.3±12.6% in mice . These findings suggest that 1-(2-chloroethyl)-1H-1,2,4-triazole may have similar ADME properties.
Result of Action
Similar compounds, such as mechlorethamine, are known to cause severe gastrointestinal and bone marrow damage . This suggests that 1-(2-chloroethyl)-1H-1,2,4-triazole may also have similar effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 1-(2-chloroethyl)-1H-1,2,4-triazole can be influenced by various environmental factors. For example, similar compounds, such as tris(2-chloroethyl) phosphate (TCEP), have been found to cause various toxicological effects on organisms, including humans . These effects can be influenced by the concentration of the compound in the environment, as well as other factors such as temperature and pH . Therefore, it is likely that the action of 1-(2-chloroethyl)-1H-1,2,4-triazole is also influenced by similar environmental factors.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSIYQGXRKNEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405706 | |
| Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3236-66-6 | |
| Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




